7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine 7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(phenylmethyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is a N-arylpiperazine.
Brand Name: Vulcanchem
CAS No.: 900877-44-3
VCID: VC5361568
InChI: InChI=1S/C27H31N5O2/c1-19-16-25(31-14-12-30(13-15-31)18-21-8-6-5-7-9-21)32-27(28-19)26(20(2)29-32)22-10-11-23(33-3)24(17-22)34-4/h5-11,16-17H,12-15,18H2,1-4H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC
Molecular Formula: C27H31N5O2
Molecular Weight: 457.578

7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

CAS No.: 900877-44-3

Cat. No.: VC5361568

Molecular Formula: C27H31N5O2

Molecular Weight: 457.578

* For research use only. Not for human or veterinary use.

7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine - 900877-44-3

Specification

CAS No. 900877-44-3
Molecular Formula C27H31N5O2
Molecular Weight 457.578
IUPAC Name 7-(4-benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C27H31N5O2/c1-19-16-25(31-14-12-30(13-15-31)18-21-8-6-5-7-9-21)32-27(28-19)26(20(2)29-32)22-10-11-23(33-3)24(17-22)34-4/h5-11,16-17H,12-15,18H2,1-4H3
Standard InChI Key DQBIMMDGCPNLKL-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC(=C(C=C5)OC)OC

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 7-(4-benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically begins with a pyrazolo[1,5-a]pyrimidine scaffold. A key step involves introducing the benzylpiperazine group via nucleophilic aromatic substitution (SN_\text{N}Ar) or cross-coupling reactions. For example, bromination at position 5 of the pyrazolo[1,5-a]pyrimidine core enables subsequent substitution with benzylpiperazine using activating agents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) . The 3,4-dimethoxyphenyl moiety is introduced through Suzuki–Miyaura cross-coupling, leveraging palladium catalysts and aryl boronic acids .

StepReaction TypeReagents/ConditionsYield
BrominationElectrophilic substitutionNBS, CH2Cl2,12h\text{NBS, CH}_2\text{Cl}_2, 12 \, \text{h}94%
SN_\text{N}ArNucleophilic substitutionPyBroP, Et3_3N, 1,4-dioxane, 110°C77–91%
Suzuki couplingCross-couplingPd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O85–90%

Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for confirming the structure. The 1H^1\text{H}-NMR spectrum typically shows signals for the methyl groups (δ 2.1–2.5 ppm), methoxy protons (δ 3.7–3.9 ppm), and aromatic protons from the dimethoxyphenyl and benzylpiperazine groups . High-resolution MS data align with the theoretical molecular weight of 457.578.

Pharmacological Profile

Mechanism of Action

The benzylpiperazine moiety is critical for interactions with neurotransmitter receptors, particularly serotonin (5-HT1A/2A_{1A/2A}) and dopamine (D2_2) receptors . The 3,4-dimethoxyphenyl group enhances binding affinity through hydrophobic and hydrogen-bonding interactions, while the methyl groups improve metabolic stability . In vitro studies demonstrate nanomolar affinities for these receptors, suggesting potential applications in neuropsychiatric disorders .

Kinase Inhibition

Recent studies highlight its activity as a kinase inhibitor. The trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives, synthesized via analogous routes, exhibit potent inhibition of Pim1 kinase (IC50_{50} < 50 nM), a target in oncology . This suggests that structural modifications at position 7 could enhance selectivity for kinase targets .

Comparative Analysis with Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundSubstituentsBiological ActivityKey Findings
Zaleplon5-Ethyl-7-nitroSedativeBinds to GABAA_A receptors
Ocinaplon3-Hydroxy-7-cyanoAnxiolyticPartial agonist at GABAA_A
Target compound7-Benzylpiperazine, 3-dimethoxyphenylNeurotransmitter modulationDual 5-HT/D2_2 affinity

The integration of a benzylpiperazine group distinguishes this compound from classical derivatives like zaleplon, redirecting its activity from GABAergic to monoaminergic systems .

Future Directions

Further research should explore:

  • Structure-Activity Relationships (SAR): Modifying the benzylpiperazine and dimethoxyphenyl groups to optimize receptor selectivity.

  • In Vivo Studies: Assessing bioavailability and efficacy in animal models of depression or schizophrenia.

  • Kinase Profiling: Expanding screening against oncogenic kinases like Pim1 and CDK2 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator